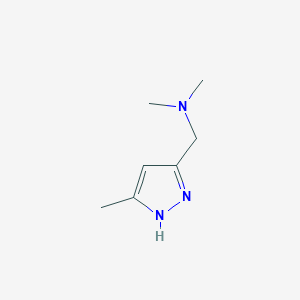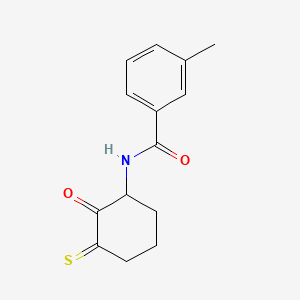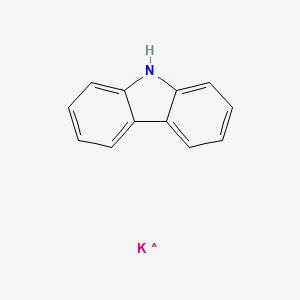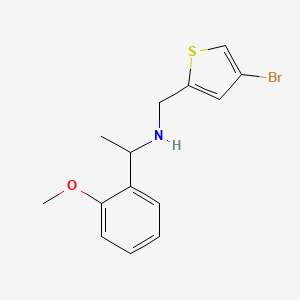![molecular formula C31H37OP B14915954 dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)
dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its utility in various catalytic processes. This compound is characterized by its bulky and electron-rich nature, making it an effective ligand in transition metal-catalyzed reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is purified using industrial-scale chromatography or recrystallization techniques.
化学反応の分析
Types of Reactions
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and other nucleophiles are used under mild conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced.
科学的研究の応用
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:
Chemistry: Used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals through catalytic processes.
Industry: Applied in the production of fine chemicals and materials.
作用機序
The mechanism of action of dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane involves its role as a ligand in catalytic cycles. The compound coordinates with transition metals, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic process being employed .
類似化合物との比較
Similar Compounds
- Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
- Dicyclohexyl-[2-(2,6-diisopropoxyphenyl)phenyl]phosphane
- 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Uniqueness
Dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky nature provides steric hindrance, which can enhance selectivity in reactions, while its electron-rich character stabilizes metal-ligand interactions .
特性
分子式 |
C31H37OP |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C31H37OP/c1-32-29-22-13-21-27(24-14-5-2-6-15-24)31(29)28-20-11-12-23-30(28)33(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2,5-6,11-15,20-23,25-26H,3-4,7-10,16-19H2,1H3 |
InChIキー |
RJHSTSWXKDXOOQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)

![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)
![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)





